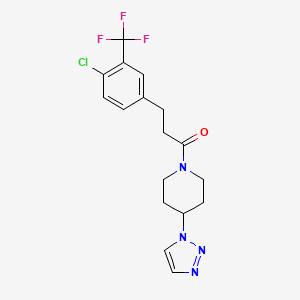

![molecular formula C18H21N5O3 B2752988 2-(1-(2-羟乙基)-4-氧代-1H-吡唑啉[3,4-d]嘧啶-5(4H)-基)-N-间甲苯基乙酰胺 CAS No. 900011-33-8](/img/structure/B2752988.png)

2-(1-(2-羟乙基)-4-氧代-1H-吡唑啉[3,4-d]嘧啶-5(4H)-基)-N-间甲苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

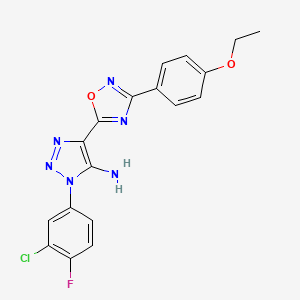

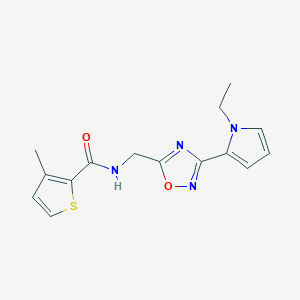

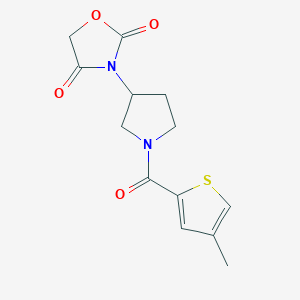

The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, considered as a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have gained significant attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in the literature . The synthesis involves the formation of a linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .科学研究应用

抗癌活性

已合成并评估了吡唑并[3,4-d]嘧啶衍生物的抗癌特性。例如,研究重点是设计和合成这些化合物,以测试其对各种癌细胞系的有效性。一些衍生物已显示出有效的抗癌活性,表明它们在癌症治疗中作为治疗剂的潜力。这些化合物(例如引入不同的取代基)的修饰一直是增强其抗癌特性的关键策略(Kandeel 等人,2012 年),(Al-Sanea 等人,2020 年)。

抗菌活性

还已探索了吡唑并[3,4-d]嘧啶化合物的抗菌作用。合成新的杂环化合物,其中包含吡唑并[3,4-d]嘧啶部分,产生了对一系列细菌和真菌菌株具有显着抗菌活性的化合物。这项研究强调了这些衍生物在开发新的抗菌剂中的潜力(Bondock 等人,2008 年),(El-sayed 等人,2017 年)。

药物递送系统

吡唑并[3,4-d]嘧啶的药代动力学特性(如溶解度和生物利用度)一直是增强其临床适用性的重点。已研究纳米系统方法,包括使用白蛋白纳米颗粒和脂质体,以改善这些化合物的溶解度和药代动力学特征,从而有可能克服其作为候选药物进行临床开发的障碍(Vignaroli 等人,2016 年)。

成像和诊断应用

已探索吡唑并[3,4-d]嘧啶衍生物作为成像受体的配体,例如使用正电子发射断层扫描 (PET) 的外周苯二氮卓受体 (PBR)。这些化合物显示出高亲和力和选择性,表明它们在神经影像学和神经炎症过程研究中的效用,这在各种神经退行性疾病中至关重要(Damont 等人,2015 年)。

作用机制

Target of Action

Similar compounds have been reported to exhibit cytotoxic activity against various human cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function . This could lead to changes in cellular processes, such as cell proliferation or apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis . These effects could be due to the inhibition of key enzymes or receptors in these pathways.

Result of Action

Based on the reported cytotoxic activity of similar compounds, it’s plausible that this compound may induce cell death (apoptosis) in cancer cells .

属性

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-6-12(2)16(13(3)7-11)21-15(25)9-22-10-19-17-14(18(22)26)8-20-23(17)4-5-24/h6-8,10,24H,4-5,9H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGAJGABBOBGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)

![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)

![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)